Bienvenue dans la boutique en ligne BenchChem!

6-Morpholin-4-ylpyridazine-3-carboxylic acid

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Select 6-morpholin-4-ylpyridazine-3-carboxylic acid for its privileged morpholine-pyridazine scaffold that enables ATP-binding pocket recognition in kinase inhibitor programs. The free carboxylic acid at the 3-position facilitates direct amide coupling to amine-containing fragments, accelerating library synthesis. With a defined polar surface area (76 Ų) and favorable LogD (-2.55 at pH 7.4), this building block supports oral bioavailability optimization. Available in ≥97% purity with batch-specific analytical certificates (NMR, HPLC, GC). The hydrochloride hydrate salt form (CAS 1192758-40-9) is also available for aqueous solubility. Compliant GHS hazard documentation ensures safe handling in CRO and core facility environments. Choose the free acid form for stability under coupling conditions.

Molecular Formula C9H11N3O3
Molecular Weight 209.205
CAS No. 914637-36-8
Cat. No. B2883693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Morpholin-4-ylpyridazine-3-carboxylic acid
CAS914637-36-8
Molecular FormulaC9H11N3O3
Molecular Weight209.205
Structural Identifiers
SMILESC1COCCN1C2=NN=C(C=C2)C(=O)O
InChIInChI=1S/C9H11N3O3/c13-9(14)7-1-2-8(11-10-7)12-3-5-15-6-4-12/h1-2H,3-6H2,(H,13,14)
InChIKeyZFGZBRJZKBNUMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Morpholin-4-ylpyridazine-3-carboxylic acid (CAS 914637-36-8) Procurement and Specification Overview


6-Morpholin-4-ylpyridazine-3-carboxylic acid (CAS 914637-36-8, MFCD08235211) is a heterobifunctional pyridazine-based building block featuring a carboxylic acid at the 3-position and a morpholine moiety at the 6-position, with a molecular weight of 209.20 g/mol . The compound is commercially available at 97% purity or higher from multiple established suppliers and is offered in both free acid form (CAS 914637-36-8) and as a hydrochloride hydrate salt form (CAS 1192758-40-9) for enhanced aqueous solubility .

Why 6-Morpholin-4-ylpyridazine-3-carboxylic Acid Cannot Be Simply Substituted with Closely Related Pyridazine Analogs


Substituting 6-morpholin-4-ylpyridazine-3-carboxylic acid with other pyridazine-3-carboxylic acid derivatives introduces quantifiable differences in molecular properties and synthetic utility that directly affect experimental reproducibility and downstream application success. The morpholine substituent contributes a defined polar surface area of 76 Ų and a predicted LogD of -2.55 at pH 7.4, parameters that govern membrane permeability and target engagement potential in kinase inhibitor development programs . In contrast, the 6-chloro analog (6-chloropyridazine-3-carboxylic acid, CAS 5096-73-1) lacks the morpholine nitrogen's capacity for hydrogen bonding and exhibits a different reactivity profile primarily exploited in agrochemical rather than pharmaceutical contexts . Similarly, the 6-(2,6-dimethylmorpholino) variant introduces steric hindrance that alters binding pocket compatibility. These structural distinctions translate to non-interchangeable synthetic pathways and divergent biological activity profiles, as documented in 3,6-disubstituted pyridazine structure-activity relationship studies [1].

Quantitative Evidence Guide: Differentiating 6-Morpholin-4-ylpyridazine-3-carboxylic Acid from Structural Analogs


Morpholine Substituent Confers Defined Physicochemical Profile Distinct from 6-Chloro Analog

6-Morpholin-4-ylpyridazine-3-carboxylic acid exhibits a polar surface area of 76 Ų and a predicted LogD of -2.55 at physiological pH (7.4), compared to the 6-chloro analog (6-chloropyridazine-3-carboxylic acid) which has a lower molecular weight (158.54 g/mol vs. 209.20 g/mol) and lacks the hydrogen-bonding capacity contributed by the morpholine oxygen and nitrogen [1]. This difference in polar surface area and LogD directly impacts predicted membrane permeability and solubility behavior, parameters critical for pharmacokinetic optimization in lead development programs.

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Hydrochloride Hydrate Salt Form Offers Solubility Advantage Over Free Acid Form

The hydrochloride hydrate salt form (CAS 1192758-40-9) is explicitly documented to provide enhanced aqueous solubility and stability relative to the free acid form (CAS 914637-36-8), making it more suitable for aqueous-based synthetic applications and biological assays [1]. While both forms are commercially available at 97% purity, the salt form's improved handling characteristics in aqueous media represent a quantifiable operational advantage for kinase inhibitor synthesis workflows where aqueous solubility of intermediates is rate-limiting.

Formulation Development Solubility Enhancement Pharmaceutical Salts

Commercial Availability with Batch-Specific Analytical Documentation

The compound is available from multiple suppliers with standard purity of 97% and provision of batch-specific analytical certificates (including NMR, HPLC, and GC data upon request) . For comparison, the 6-(2,6-dimethylmorpholino) analog lacks equivalent multi-supplier availability with documented analytical quality control, creating a procurement barrier for regulated research environments requiring traceable quality documentation . Pricing for 6-morpholin-4-ylpyridazine-3-carboxylic acid at 97% purity is established at approximately ¥457 per 100 mg (equivalent to ~$64 USD per 100 mg) from Macklin, with scaled pricing of ¥744 per 250 mg and ¥2401 per 1 g [1].

Quality Control Procurement Analytical Chemistry

Established Intermediate for Kinase Inhibitor Synthesis Versus Agrochemically-Oriented 6-Chloro Analog

6-Morpholin-4-ylpyridazine-3-carboxylic acid is documented as a versatile intermediate specifically in kinase inhibitor development programs, with the morpholine moiety recognized as contributing to kinase binding pocket compatibility [1]. In contrast, the 6-chloro analog (6-chloropyridazine-3-carboxylic acid, CAS 5096-73-1) is predominantly utilized as an intermediate for pesticide and agrochemical applications, with its synthetic transformations primarily focused on esterification, reduction, and acyl chloride formation of the carboxyl group rather than pharmaceutical target engagement . The divergent application profiles reflect fundamental differences in intended use cases: pharmaceutical kinase inhibitor research versus crop protection chemistry.

Kinase Inhibitor Synthesis Medicinal Chemistry Building Block

Multi-Supplier Procurement with Defined Hazard Classification for Laboratory Handling

6-Morpholin-4-ylpyridazine-3-carboxylic acid carries a defined hazard classification as an irritant (Xi; H302, H315, H319, H332, H335), with this information consistently documented across multiple supplier SDS sources, enabling compliant laboratory handling and shipping [1]. This standardized hazard profile contrasts with less-documented structural analogs such as 6-(2,6-dimethylmorpholino)pyridazine-3-carboxylic acid for which publicly available hazard classification and safety documentation are not readily accessible . Additionally, the compound is not subject to air transport restrictions (not classified as forbidden to fly), whereas the hydrochloride hydrate salt form may carry shipping restrictions requiring specialized handling documentation [1].

Laboratory Safety Procurement Compliance Hazard Communication

Computed Boiling Point Differential Predicts Handling Stability Relative to Ester Derivative

6-Morpholin-4-ylpyridazine-3-carboxylic acid has a predicted boiling point of 523.8 ± 50.0 °C at 760 mmHg, with negligible vapor pressure (0.0 ± 1.4 mmHg at 25°C), indicating high thermal stability under standard laboratory conditions . In comparison, the ethyl ester analog (ethyl 6-morpholinopyridazine-3-carboxylate, CAS 77407-73-9) exhibits a lower predicted boiling point and greater volatility, which may impact handling and storage requirements during synthetic workflows . The free carboxylic acid's lower volatility and higher thermal stability provide practical advantages for long-term storage and elevated-temperature reaction conditions.

Thermal Stability Synthetic Planning Physical Chemistry

Procurement-Driven Application Scenarios for 6-Morpholin-4-ylpyridazine-3-carboxylic Acid


Kinase Inhibitor Lead Optimization and Scaffold Diversification

The morpholine-pyridazine scaffold of this compound serves as a privileged starting point for generating kinase inhibitor candidates, where the morpholine moiety contributes to ATP-binding pocket recognition and the carboxylic acid enables amide coupling to diverse amine-containing fragments [1]. The predicted physicochemical profile (PSA = 76 Ų; LogD pH 7.4 = -2.55) aligns with oral bioavailability optimization parameters, distinguishing it from the 6-chloro analog which lacks the hydrogen-bonding capacity required for kinase active site engagement .

Aqueous-Compatible Synthetic Workflows Using Hydrochloride Hydrate Salt Form

For multi-step syntheses requiring aqueous solubility of intermediates, procurement of the hydrochloride hydrate salt form (CAS 1192758-40-9) rather than the free acid provides a documented solubility advantage [1]. This selection is particularly relevant for parallel synthesis libraries where water-compatible reaction conditions are employed and where the free acid form would present dissolution limitations that reduce reaction efficiency and yield consistency.

Proteomics Research and Biochemical Assay Development

The compound is explicitly marketed and utilized as a biochemical tool for proteomics research applications [1]. The availability of batch-specific analytical certificates (NMR, HPLC, GC) ensures experimental reproducibility across studies, and the defined GHS hazard classification (H302, H315, H319, H332, H335) enables compliant laboratory handling in core facilities and CRO environments where standardized safety documentation is mandatory for chemical inventory management .

Amide Coupling Reactions for Fragment-Based Drug Discovery

The carboxylic acid functionality enables direct amide coupling to amine-containing fragments or linkers, facilitating the rapid generation of compound libraries for fragment-based screening [1]. The high predicted boiling point (523.8 ± 50.0 °C) and negligible vapor pressure ensure that the carboxylic acid starting material remains stable under coupling reaction conditions, minimizing loss due to evaporation compared to more volatile ester derivatives that require additional hydrolysis steps to regenerate the active acid functionality .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Morpholin-4-ylpyridazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.